molecular formula C20H20O3 B3705227 3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one CAS No. 690678-47-8

3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one

Cat. No.: B3705227
CAS No.: 690678-47-8
M. Wt: 308.4 g/mol
InChI Key: AHKUQYPCHMGKSR-UHFFFAOYSA-N
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Description

3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the alkylation of a chromen-2-one derivative with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated chromen-2-one derivatives.

Scientific Research Applications

3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,8-trimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
  • 3,4,8-trimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one

Uniqueness

3,4,8-trimethyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

3,4,8-trimethyl-7-[(2-methylphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-12-7-5-6-8-16(12)11-22-18-10-9-17-13(2)14(3)20(21)23-19(17)15(18)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKUQYPCHMGKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301169410
Record name 3,4,8-Trimethyl-7-[(2-methylphenyl)methoxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690678-47-8
Record name 3,4,8-Trimethyl-7-[(2-methylphenyl)methoxy]-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690678-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,8-Trimethyl-7-[(2-methylphenyl)methoxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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